N,N'-1,3-Phenylenedimaleimide
Overview
Description
N,N’-1,3-Phenylenedimaleimide, also known as 1,1′-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione], 1,3-Bismaleimidobenzene, 1,3-Phenylenebismaleimide, 1-[3-(2,5-Dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione, N,N’-1,3-Phenylenebismaleimide, N,N-m-Phenylene dimaleimide, and m-Phenylenebismaleimide . It has a molecular formula of C14H8N2O4 .
Synthesis Analysis
The synthesis of N,N’-1,3-Phenylenedimaleimide involves the reaction of maleic anhydride with m-phenylenediamine in the presence of acetone. The reaction mixture is stirred at 40°C for 1 hour. Acetic anhydride, triethylamine, and magnesium acetate tetrahydrate are then added .Molecular Structure Analysis
The molecular structure of N,N’-1,3-Phenylenedimaleimide consists of a total of 30 bonds. There are 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 6 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 2 imides .Chemical Reactions Analysis
N,N’-1,3-Phenylenedimaleimide has been used in the reactions of Cys-697 and Cys-707 of skeletal muscle myosin subfragment 1 (S1) with N,N’-p-phenylenedimaleimide (pPDM) and its monofunctional analog phenylmaleimide (PM) .Physical and Chemical Properties Analysis
N,N’-1,3-Phenylenedimaleimide has a molar mass of 268.22. It has a density of 1.3140 (rough estimate), a melting point of 198-201°C (lit.), a boiling point of 411.39°C (rough estimate), and a refractive index of 1.5910 (estimate). It is negligibly soluble .Scientific Research Applications
Crosslinking in Proteins
N,N'-p-Phenylenedimaleimide (PDM) has been used in research to crosslink proteins, particularly for studying the structure of F-actin. PDM was employed to measure distances between side chains in monomers within F-actin, leading to insights about the orientation of actin monomers. This application highlights the utility of N,N'-1,3-Phenylenedimaleimide in protein structural analysis (Elzinga & Phelan, 1984).
Production and Synthesis
Research on N,N'-m-Phenylenedimaleimide has explored its production methods. Xie Feng (2008) detailed a pilot run for preparing N,N'-m-Phenylenedimaleimide, finding an average yield of 90% under specific reaction conditions. This research is vital for understanding the efficient production of this compound (Xie Feng, 2008). Additionally, Zhu Guang-yong (2007) studied the optimal conditions for the preparation of N,N’-m-Phenylenedimaleimide, contributing to the knowledge on its synthesis process (Zhu Guang-yong, 2007).
Lithium Ion Battery Performance
In the field of energy storage, this compound has been investigated as an additive for lithium-ion batteries. A study by Fu-Ming Wang et al. (2013) demonstrated the different effects of phenylenedimaleimide isomers on the formation of solid electrolyte interface (SEI) in batteries, impacting battery performance (Wang et al., 2013).
Polymer Research
The role of this compound in the crosslinking of polymers has been a subject of research. Studies have looked into its effects on radiation-chemical crosslinking of polymers like polyvinylidene fluoride (PVDF). This application is crucial in understanding the physical properties and processing of polymers (Migunova et al., 1985).
Immunoassay Applications
N,N'-o-Phenylenedimaleimide has been used to couple insulin to beta-D-galactosidase, facilitating the development of an immunoassay for insulin. This showcases its utility in biochemistry and medical diagnostics (Kato et al., 1975).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Result of Action
It is known that the compound is used to prevent reversion and improve the heat resistance, anti-aging properties, and adhesion of rubber and tire cord and vulcanized rubber modulus .
Biochemical Analysis
Biochemical Properties
N,N’-1,3-Phenylenedimaleimide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with thiol groups in proteins, forming stable thioether bonds. This interaction is crucial for cross-linking proteins and stabilizing protein structures. N,N’-1,3-Phenylenedimaleimide is known to interact with enzymes such as myosin subfragment 1, where it cross-links reactive thiol groups, affecting the enzyme’s activity . Additionally, it is used as a vulcanizing agent in rubber processing, where it interacts with sulfur to improve heat resistance and reduce aging .
Cellular Effects
N,N’-1,3-Phenylenedimaleimide has various effects on different types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide affects muscle contraction and cellular motility . Additionally, its use in rubber processing can lead to improved adhesion and modulus of vulcanized rubber, indirectly affecting cellular interactions with materials .
Molecular Mechanism
The molecular mechanism of N,N’-1,3-Phenylenedimaleimide involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This binding interaction leads to the cross-linking of proteins, which can inhibit or activate enzyme activity. For example, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide results in the inhibition of the enzyme’s activity, affecting muscle contraction . Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-1,3-Phenylenedimaleimide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that N,N’-1,3-Phenylenedimaleimide can have sustained effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation are crucial factors in determining its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of N,N’-1,3-Phenylenedimaleimide vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins and modify enzyme activity without causing significant toxicity. At high doses, N,N’-1,3-Phenylenedimaleimide can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
N,N’-1,3-Phenylenedimaleimide is involved in various metabolic pathways, particularly those related to protein modification and enzyme activity. It interacts with enzymes and cofactors involved in thiol group modification, leading to changes in metabolic flux and metabolite levels. The compound’s role in vulcanizing rubber also involves metabolic pathways related to sulfur metabolism . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N,N’-1,3-Phenylenedimaleimide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. Its localization and accumulation within cells are critical factors in determining its overall activity and function .
Subcellular Localization
N,N’-1,3-Phenylenedimaleimide is localized to specific subcellular compartments, where it can interact with target proteins and enzymes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be directed to the cytoplasm or nucleus, where it can modify transcription factors and other regulatory proteins . Understanding its subcellular localization is essential for determining its precise biochemical effects.
Properties
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGAEWUPXWFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37453-16-0 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37453-16-0 | |
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DSSTOX Substance ID |
DTXSID3044415 | |
Record name | N,N'-1,3-Phenylenedimaleimide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |
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Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS] | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
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Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
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CAS No. |
3006-93-7 | |
Record name | m-Phenylenebismaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-1,3-Phenylenedimaleimide | |
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Record name | m-Dimaleimidobenzene | |
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Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
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Record name | N,N'-1,3-Phenylenedimaleimide | |
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Record name | 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione | |
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Record name | N,N'-1,3-PHENYLENEDIMALEIMIDE | |
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Retrosynthesis Analysis
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